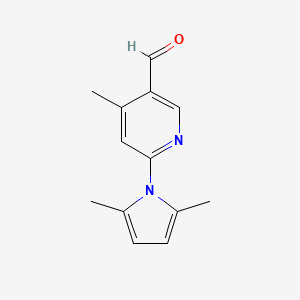
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 2,5-dimethylpyrrole with a suitable nicotinaldehyde derivative under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde group of the nicotinaldehyde reacts with the pyrrole ring to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help identify the most efficient conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinic acid.
Reduction: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives of the original compound, depending on the electrophile used.
Scientific Research Applications
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: Another pyrrole-containing compound with similar structural features.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A compound with a pyrrole ring and additional functional groups that enhance its biological activity.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is unique due to its specific combination of a pyrrole ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-13(14-7-12(9)8-16)15-10(2)4-5-11(15)3/h4-8H,1-3H3 |
InChI Key |
SOCRKZVAABKYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















